Welcome to the BenchChem Online Store!
molecular formula 2Na2CO3.3H2O2<br>C2H6Na4O12 B100135 Sodium percarbonate CAS No. 15630-89-4

Sodium percarbonate

Cat. No. B100135
M. Wt: 314.02 g/mol
InChI Key: MSLRPWGRFCKNIZ-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08025972B2

Procedure details

Sodium percarbonate core particles were prepared in a continuous crystallization process using NaCl as salting out agent in a concentration of about 200 g/l. The crystallization reactor was filled with mother liquor at a temperature between 15 and 25° C. Solid sodium carbonate was added thereto until saturation is reached as well as a slight excess of a 60% wt aqueous hydrogen peroxide solution. The reactor was continuously stirred and cooled at a temperature of 15-25° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na+:1].[Cl-].[C:3](=[O:6])([O-:5])[O-:4].[Na+].[Na+].[OH:9][OH:10]>>[C:3]([O-:6])([O-:5])=[O:4].[C:3]([O-:6])([O-:5])=[O:4].[OH:9][OH:10].[OH:9][OH:10].[OH:9][OH:10].[Na+:1].[Na+:1].[Na+:1].[Na+:1] |f:0.1,2.3.4,6.7.8.9.10.11.12.13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 (± 5) °C
Stirring
Type
CUSTOM
Details
The reactor was continuously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The crystallization reactor was filled with mother liquor at a temperature between 15 and 25° C

Outcomes

Product
Name
Type
product
Smiles
C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.